2,6-Dibromo-4-fluorophenol
Overview
Description
2,6-Dibromo-4-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . The compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenol ring, making it a valuable building block in organic chemistry .
Scientific Research Applications
2,6-Dibromo-4-fluorophenol has several scientific research applications:
Chemistry: Used as a halogenated building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its halogenated structure.
Safety and Hazards
When handling 2,6-Dibromo-4-fluorophenol, one should avoid breathing dust/fume/gas/mist/vapours/spray . It should only be used outdoors or in a well-ventilated area . Eating, drinking, or smoking when using this product should be avoided . Hands should be washed thoroughly after handling . Protective gloves and eye/face protection should be worn .
Mechanism of Action
Mode of Action
The mode of action of 2,6-Dibromo-4-fluorophenol involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as bromodiphenyl ethers, which contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-4-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a halogenated building block in organic chemistry reactions . The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to participate in halogenation reactions and form covalent bonds with biomolecules. These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogenated nature allows it to penetrate cell membranes and interact with intracellular targets. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine and fluorine atoms enable it to form strong covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of this compound have been associated with toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates or metabolites that may exert biological effects. The presence of bromine and fluorine atoms in this compound can influence its metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its halogenated nature allows it to accumulate in specific cellular compartments, influencing its localization and activity. Studies have shown that this compound can be transported across cell membranes and distributed to different tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in subcellular locations can affect its activity and function, leading to changes in cellular processes. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenol typically involves the bromination of 4-fluorophenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove the halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Comparison with Similar Compounds
- 2,6-Dibromophenol
- 4-Bromo-2-fluorophenol
- 2,4,6-Tribromophenol
- 3,5-Dibromophenol
Comparison: 2,6-Dibromo-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific halogen bonds.
Properties
IUPAC Name |
2,6-dibromo-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZCUUOWIDAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187969 | |
Record name | 2,6-Dibromo-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-20-7 | |
Record name | 2,6-Dibromo-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-4-fluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 344-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-Dibromo-4-fluorophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2D5D667PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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